molecular formula C17H17ClN2O4 B2803121 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034997-16-3

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2803121
CAS RN: 2034997-16-3
M. Wt: 348.78
InChI Key: JVVLJGGTHASWAS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2002 by researchers at the University of Maryland School of Medicine and has since been the subject of numerous scientific studies.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research into compounds with structural similarities to (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione has demonstrated significant potential in the field of antibacterial and antimicrobial activities. For instance, novel methylamino piperidinyl substituted oxazolidinones have been designed and synthesized, showing comparable antibacterial activity to known antibiotics like linezolid and eperezolid against resistant strains of Gram-positive bacteria (Srivastava et al., 2007). Furthermore, specific derivatives of 1-(4-(piperidin-1-yl) phenyl) ethanone have been synthesized under microwave irradiation, displaying antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). These studies highlight the promising utility of piperidinyl oxazolidinone derivatives in combating bacterial infections.

Anticonvulsant Properties

Compounds structurally related to (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione have also been investigated for their anticonvulsant properties. Research has led to the synthesis of new Mannich bases derived from 3‐Aryl‐pyrrolidine‐2,5‐diones, which showed promising anticonvulsant activity in various models of seizures (Obniska et al., 2010). This indicates the potential of such compounds in the development of new treatments for epilepsy and related seizure disorders.

Anticancer Activity

The synthesis of N-substituted indole derivatives, incorporating structural features similar to (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione, has demonstrated anticancer activity against specific cancer cell lines. For example, certain synthesized compounds were found to exhibit inhibition of topoisomerase-I enzyme, indicating their potential as anticancer agents (Kumar & Sharma, 2022).

properties

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-6,13H,7-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVLJGGTHASWAS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione

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